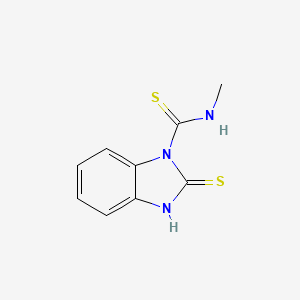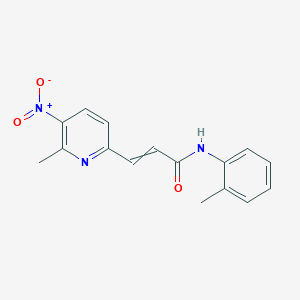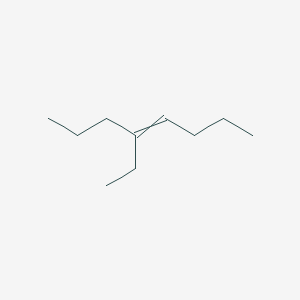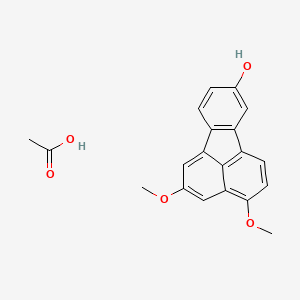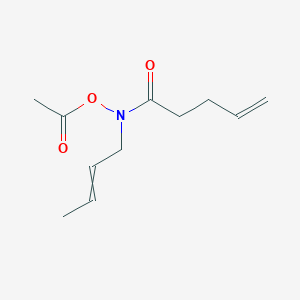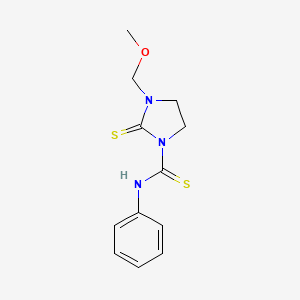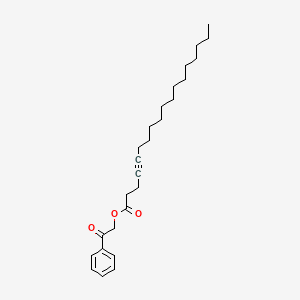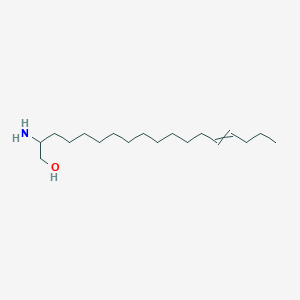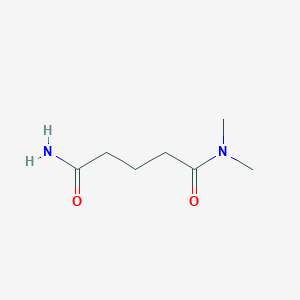
N~1~,N~1~-Dimethylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethylpentanediamide: is an organic compound belonging to the class of amides It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the pentanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethylpentanediamide typically involves the reaction of pentanediamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N1,N~1~-Dimethylpentanediamide may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The raw materials are sourced and handled with care to minimize impurities and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~-Dimethylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: N1,N~1~-Dimethylpentanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific properties, making it valuable in the development of new materials and compounds.
Biology: In biological research, N1,N~1~-Dimethylpentanediamide is studied for its potential interactions with biological molecules
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.
Industry: In industrial applications, N1,N~1~-Dimethylpentanediamide is used in the production
Properties
CAS No. |
89941-01-5 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N',N'-dimethylpentanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(11)5-3-4-6(8)10/h3-5H2,1-2H3,(H2,8,10) |
InChI Key |
PSLBHYDGBUDCNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


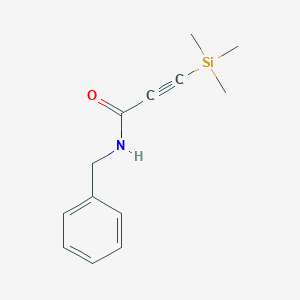
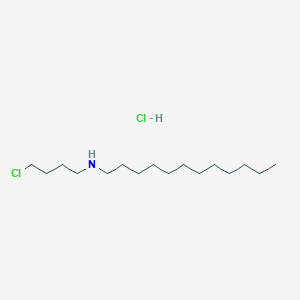
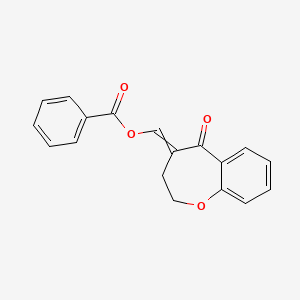
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
